methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS No.: 1626407-50-8
Cat. No.: VC2883046
Molecular Formula: C15H20BBrO4
Molecular Weight: 355.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1626407-50-8 |
|---|---|
| Molecular Formula | C15H20BBrO4 |
| Molecular Weight | 355.03 g/mol |
| IUPAC Name | methyl 4-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Standard InChI | InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-8-10(13(18)19-5)6-7-11(12)9-17/h6-8H,9H2,1-5H3 |
| Standard InChI Key | IZFIPFIGKZZNHR-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)CBr |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)CBr |
Introduction
Synthesis
2.1 General Synthetic Route
Methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process:
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Borylation Reaction: The introduction of the boronic ester group is achieved using pinacolborane (HBpin) and a palladium catalyst.
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Bromination of Methyl Group: The methyl group on the benzene ring is brominated using N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride (CCl) .
This sequence ensures selective functionalization of the benzene ring.
Applications
3.1 Role in Cross-Coupling Reactions
The boronic ester moiety is highly reactive in Suzuki-Miyaura coupling reactions with aryl or vinyl halides under palladium catalysis. This makes it a key intermediate in synthesizing complex organic molecules such as pharmaceuticals and agrochemicals.
3.2 Pharmaceutical Relevance
Compounds derived from methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are being explored for their potential bioactivity due to their ability to form diverse molecular frameworks .
Safety and Handling
5.1 Hazards
The bromomethyl group can pose health risks due to its potential alkylating properties, which may cause irritation or toxicity upon exposure.
5.2 Precautions
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Use appropriate personal protective equipment (PPE), including gloves and goggles.
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Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the boronic ester group.
Research Findings
Recent studies have highlighted the utility of this compound in synthesizing derivatives with biological activity:
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